molecular formula C18H14N2O4 B10892298 4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B10892298
M. Wt: 322.3 g/mol
InChI Key: ZIDCXLYDWWMYMC-XNTDXEJSSA-N
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Description

4-{4-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrazole ring fused with a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

The synthesis of 4-{4-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID typically involves multi-step reactions. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrazole moiety.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or extended conjugation.

Mechanism of Action

The mechanism of action of 4-{4-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response . The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-{4-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID include:

The uniqueness of 4-{4-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

4-[(4E)-4-[(2-hydroxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C18H14N2O4/c1-11-15(10-13-4-2-3-5-16(13)21)17(22)20(19-11)14-8-6-12(7-9-14)18(23)24/h2-10,21H,1H3,(H,23,24)/b15-10+

InChI Key

ZIDCXLYDWWMYMC-XNTDXEJSSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2O)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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